molecular formula C9H14IN3O2 B13549251 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid

Cat. No.: B13549251
M. Wt: 323.13 g/mol
InChI Key: GUCFOMBNUVAPNT-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom attached to the pyrazole ring, an isopropylamino group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an isopropylamine reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the iodine atom, potentially leading to deiodination and the formation of a hydrogenated pyrazole derivative.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives of the isopropylamino group.

    Reduction: Deiodinated pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
  • 3-(4-Chloro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid
  • 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid

Uniqueness

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)propanoic acid is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can influence the compound’s electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C9H14IN3O2/c1-6(2)12-8(9(14)15)5-13-4-7(10)3-11-13/h3-4,6,8,12H,5H2,1-2H3,(H,14,15)

InChI Key

GUCFOMBNUVAPNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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